![molecular formula C18H20O5 B1662141 Combretastatin A4 CAS No. 117048-59-6](/img/structure/B1662141.png)
Combretastatin A4
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Combretastatin A4 primarily targets tubulin , a protein that plays a crucial role in cell division . By binding to tubulin, this compound inhibits its polymerization, thereby disrupting the formation of microtubules .
Mode of Action
The mode of action of this compound involves its binding to tubulin, leading to cytoskeletal and morphological changes in endothelial cells . This interaction disrupts the normal function of tubulin, which is essential for cell division and the maintenance of cell shape .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tubulin polymerization pathway . By inhibiting this pathway, this compound disrupts the formation of microtubules, structures that are essential for cell division and intracellular transport .
Pharmacokinetics
this compound phosphate, a water-soluble prodrug of this compound, is often used in preclinical and clinical trials . The body can rapidly metabolize this prodrug to this compound . The pharmacokinetic profiles of this compound and its prodrug in rats after intravenous injection were best described by a two-compartment model .
Result of Action
The result of this compound’s action is the disruption of tumor blood flow, leading to rapid vascular collapse and tumor necrosis . It increases endothelial cell permeability while inhibiting endothelial cell migration and capillary tube formation, predominantly through disruption of the VE-cadherin/β-catenin/Akt signaling pathway .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, nano-based formulations of this compound phosphate exhibit several advantages, including improved low water solubility, prolonged circulation, drug targeting properties, enhanced efficiency, as well as fewer side effects . These formulations can enhance the stability and efficacy of this compound in different environments .
Biochemische Analyse
Biochemical Properties
Combretastatin A4 plays a crucial role in biochemical reactions, particularly as an inhibitor of the polymerization process of microtubules in tubulins . This disruption causes mitotic arrest, which can lead to cell death, particularly in rapidly dividing cancer cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the normal function of microtubules, which are essential for cell division . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the colchicine binding site on tubulin, inhibiting its polymerization . This binding disrupts the normal structure and function of microtubules, leading to cell cycle arrest and apoptosis .
Metabolic Pathways
This compound is involved in significant metabolic pathways, particularly those involving tubulin. It interacts with tubulin, disrupting its normal polymerization process . This disruption can affect metabolic flux and metabolite levels within cells .
Transport and Distribution
It is known to interact with tubulin, which may play a role in its localization and accumulation within cells .
Subcellular Localization
Given its interaction with tubulin, it is likely that it localizes to areas of the cell where microtubules are abundant .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Combretastatin A4 kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher synthetischer Weg beinhaltet die Verwendung von Triethylamin und Essigsäureanhydrid bei 120 °C für 30 Minuten unter Mikrowellenbedingungen . Eine andere Methode beinhaltet die Verwendung von 1,8-Diazabicyclo[5.4.0]undec-7-en (DBU) und entsprechenden Halogeniden in Toluol bei 100 °C für 24 Stunden . Zusätzlich können N,N'-Dicyclohexylcarbodiimid (DCC) und 4-Pyrrolidinopyridin (PPy) mit p-Toluolsulfonsäure (p-TSA) und entsprechenden Alkoholen in Dichlormethan bei 0 °C bis Raumtemperatur für 24 Stunden verwendet werden .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound beinhalten oft die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben erwähnt. Die Skalierbarkeit dieser Verfahren ermöglicht die Produktion von beträchtlichen Mengen der Verbindung für Forschungs- und klinische Anwendungen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Combretastatin A4 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Triethylamin, Essigsäureanhydrid, DBU, DCC, PPy und p-TSA . Reaktionsbedingungen umfassen typischerweise erhöhte Temperaturen und spezifische Lösungsmittel wie Toluol und Dichlormethan .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Analoga von this compound, die auf ihre verstärkten Antitumor-Eigenschaften untersucht werden .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
1. Tumor Growth Inhibition
CA-4 has shown efficacy against a range of tumors in preclinical studies. It has been tested on various human tumor cell lines derived from breast, lung, colon, and prostate cancers. The compound's ability to induce apoptosis and inhibit cell proliferation has made it a focal point for developing new cancer treatments .
2. Clinical Trials
The prodrug form, Combretastatin A-4 disodium phosphate (CA-4P), has undergone phase II/III clinical trials demonstrating favorable outcomes in patients with advanced solid tumors. These trials indicate that CA-4P can effectively shut down tumor blood supply and enhance the effects of other chemotherapeutic agents .
Angiogenesis Inhibition
CA-4 is recognized for its strong anti-angiogenic properties. Research has demonstrated that it can significantly inhibit angiogenesis—the process by which new blood vessels form from existing ones—by targeting endothelial cells. This property is crucial for preventing tumor growth and metastasis .
Case Study: Zebrafish Model
A study utilizing zebrafish embryos revealed that CA-4 treatment led to developmental malformations and inhibited vessel formation in pectoral fins. This model provided insights into the compound's effects on angiogenesis and potential toxicities associated with its use .
Formulation Innovations
1. Nanoparticle Delivery Systems
Recent advancements have focused on enhancing the solubility and bioavailability of CA-4 through nanoparticle formulations. These systems improve drug targeting and reduce systemic toxicity while maintaining therapeutic efficacy .
2. Novel Analog Development
Research into analogs of CA-4 has led to the synthesis of compounds with improved aqueous solubility and reduced toxicity profiles. For instance, new derivatives have been shown to exhibit enhanced anti-proliferative effects against various cancer cell lines while minimizing adverse effects on normal cells .
Summary of Research Findings
Vergleich Mit ähnlichen Verbindungen
Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich aber in ihren spezifischen chemischen Eigenschaften und biologischen Aktivitäten . Combretastatin A4 ist einzigartig in seiner starken Antitumoraktivität und seiner Fähigkeit, die Tumorvaskulatur zu stören . Ähnliche Verbindungen umfassen Combretastatin A1, Combretastatin A2 und Combretastatin A3, die ebenfalls Antitumor-Eigenschaften zeigen, jedoch mit unterschiedlichem Wirkungsgrad .
Biologische Aktivität
Combretastatin A4 (CA4) is a potent natural compound known for its significant biological activity, particularly in the context of cancer treatment. It functions primarily as an anti-vascular agent, disrupting microtubule polymerization in endothelial cells, which leads to vascular shutdown and subsequent tumor necrosis. This article explores the biological activity of CA4, including its mechanisms of action, structure-activity relationships, and clinical implications.
Tubulin Binding and Microtubule Disruption
CA4 binds to the colchicine site on tubulin with high affinity, inhibiting microtubule polymerization. This action is crucial for its anti-tumor effects, as it leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Studies indicate that CA4 induces G0/G1 phase arrest in various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .
Antivascular Properties
The compound's antivascular effects are particularly notable. CA4P (the phosphate prodrug of CA4) has been shown to cause reversible vascular shutdown in established tumors by selectively targeting proliferating endothelial cells. This results in increased permeability and disruption of vascular endothelial-cadherin (VE-cadherin) signaling pathways, leading to rapid regression of tumor neovessels .
Structure-Activity Relationship (SAR)
The biological activity of CA4 is influenced by its chemical structure. The compound consists of two phenyl rings linked by an ethylene bridge, with specific functional groups critical for its efficacy. For instance, the cis-configuration of the double bond and the presence of a 3,4,5-trimethoxy group on one ring are essential for its activity .
Comparison of this compound and Its Analogues
Compound | Binding Affinity (kcal/mol) | Antitumor Activity | Notes |
---|---|---|---|
This compound | -7.1 | High | Strong inhibitor of tubulin polymerization |
CA4P | -7.2 | Moderate | Prodrug form; induces vascular shutdown |
CA1P | -7.0 | Higher than CA4 | Greater antitumor effect at equal doses |
Doxorubicin | -7.2 | Very High | Better cell line inhibition compared to CA analogues |
Clinical Studies
Numerous clinical trials have evaluated the efficacy of CA4P in treating various cancers. In a Phase I trial involving patients with advanced solid tumors, CA4P was administered intravenously, demonstrating a favorable safety profile and some instances of disease stabilization . Notably, pharmacokinetic studies revealed that doses as low as 52 mg/m² could significantly reduce tumor perfusion without severe toxicity .
Case Studies
-
Case Study: Anaplastic Thyroid Cancer
In patients with anaplastic thyroid cancer, treatment with CA4P resulted in rapid tumor necrosis due to vascular collapse. Imaging studies indicated significant changes in tumor perfusion following administration . -
Case Study: Solid Tumors
Patients receiving escalating doses of CA4P showed varying degrees of response, with some achieving stable disease for extended periods. Dynamic contrast-enhanced MRI was used to assess changes in blood flow, confirming the compound's antivascular effects .
Eigenschaften
IUPAC Name |
2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXBOLULGPECHP-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025983 | |
Record name | 3,4,5-Trimethoxy-3'-hydroxy-4'-methoxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117048-59-6 | |
Record name | Combretastatin A4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117048-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Combretastatin A-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117048596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Combretastatin A4 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14680 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Combretastatin A4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,5-Trimethoxy-3'-hydroxy-4'-methoxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Combretastatin A4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COMBRESTATIN A4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16U6OP69RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.